![molecular formula C14H11NO3 B1296370 5H-chromeno[2,3-b]pyridin-7-ylacetic acid CAS No. 52549-07-2](/img/structure/B1296370.png)

5H-chromeno[2,3-b]pyridin-7-ylacetic acid

Vue d'ensemble

Description

5H-chromeno[2,3-b]pyridin-7-ylacetic acid, also known as CPA, is a chemical compound that has gained recognition in various scientific fields. It has a linear formula of C15H13NO3 .

Synthesis Analysis

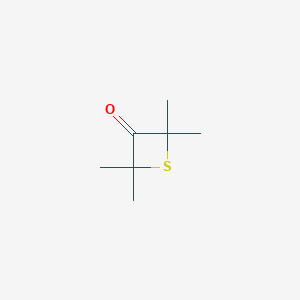

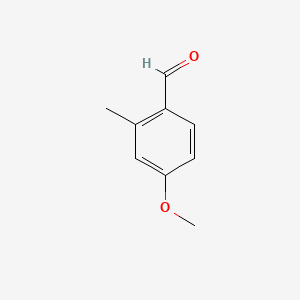

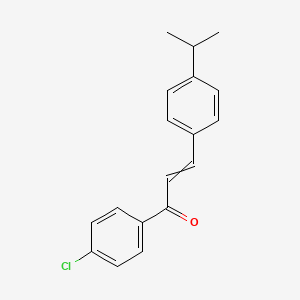

The synthesis of chromeno[2,3-b]pyridines involves multicomponent and pseudo-multicomponent synthetic approaches and one-pot transformations based on the reactions of carbonyl compounds, malononitrile or its derivatives, and CH-acids . Examples of the use of various catalysts, microwave and ultrasonic radiation, as well as electric current for the implementation of multicomponent transformations of this type are given .Molecular Structure Analysis

The molecular structure of 5H-chromeno[2,3-b]pyridin-7-ylacetic acid is represented by the linear formula C15H13NO3 . The molecular weight is 255.276 .Applications De Recherche Scientifique

Chemical Research

This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various chemical research applications due to its unique structure .

Organic Synthesis

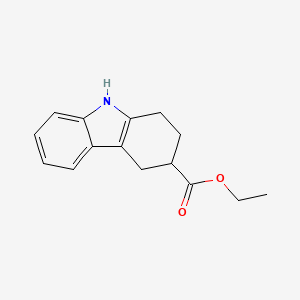

The compound plays a significant role in organic synthesis . Oxidative cyclization is one of the most significant reactions in organic synthesis, and this compound is often used in such reactions .

Luminescence Materials

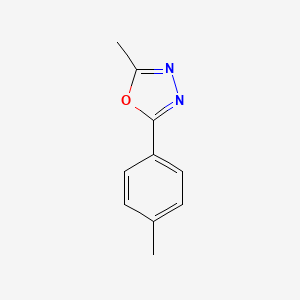

Naphthyridine derivatives, which can be synthesized from this compound, are often used as luminescence materials in molecular recognition because of their rigid planar structure .

Organic Light-Emitting Diodes (OLEDs)

The compound is used in the synthesis of benzo[b]chromeno[4,3,2-de][1,6]naphthyridines, which are desired to minimize non-radiative energy losses in OLEDs . This makes the compound crucial in the development of eco-friendly lighting sources and full-color display panels .

Drug Development

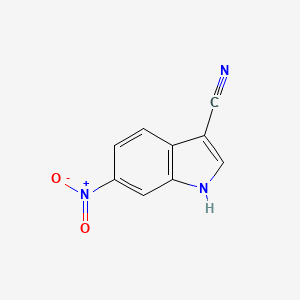

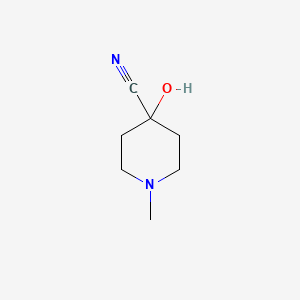

The compound is used in the development of new drugs . Its rigid geometry and unique structure make it a potential candidate for drug development .

Antimicrobial Activity

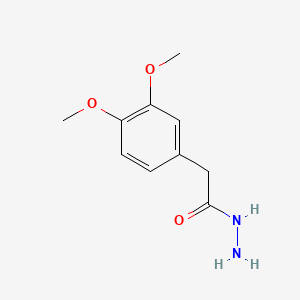

Compounds synthesized from 2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid have shown excellent activity against gram-positive bacteria . This suggests potential applications in the development of new antimicrobial agents .

Safety and Hazards

Mécanisme D'action

Target of Action

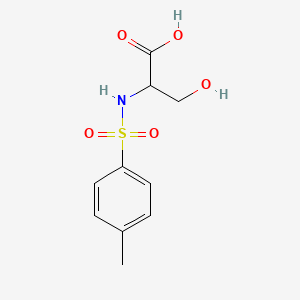

It is known that similar compounds have shown antihistaminic and anti-inflammatory properties .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets to exert antihistaminic and anti-inflammatory effects .

Biochemical Pathways

Given its potential antihistaminic and anti-inflammatory properties, it may be involved in the regulation of immune response pathways .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, which could impact its bioavailability .

Result of Action

Similar compounds have shown potential anti-inflammatory effects .

Action Environment

It is recommended to store the compound in a dry environment, under -20°c .

Propriétés

IUPAC Name |

2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(17)7-9-3-4-12-11(6-9)8-10-2-1-5-15-14(10)18-12/h1-6H,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCLXFOOVXFBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=CC=C2)OC3=C1C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314253 | |

| Record name | MLS003115531 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid | |

CAS RN |

52549-07-2 | |

| Record name | MLS003115531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003115531 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

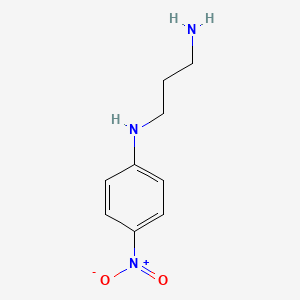

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.